Ortho-Methyl Enabled Regioselective Indole Formation: Near-Quantitative Yield Advantage Over Phenyl Isocyanide
Treatment of o-tolyl isocyanide with LDA at −78 °C generates o-(lithiomethyl)phenyl isocyanide in almost quantitative yield; upon warming, this intermediate cyclizes to indole in essentially quantitative overall yield [1]. The ortho-methyl group is essential for this benzylic lithiation—phenyl isocyanide lacks an alkyl C–H bond capable of such activation, and p-tolyl isocyanide lithiates at the ring position, leading to different products. This regiochemical control translates to a >90% yield of indole, a benchmark that cannot be achieved with the unsubstituted or para-substituted isocyanides [1].
| Evidence Dimension | Indole synthesis yield (cyclization of lithiated intermediate) |
|---|---|
| Target Compound Data | Almost quantitative (indole) |
| Comparator Or Baseline | Phenyl isocyanide: no indole formation via benzylic lithiation; p-Tolyl isocyanide: alternative lithiation pathway |
| Quantified Difference | >90% yield for 2-tolylisocyanide vs 0% for phenyl isocyanide (under same conditions) |
| Conditions | LDA in diglyme, −78 °C to room temperature |
Why This Matters
Procurement of 2-tolylisocyanide is mandatory for any synthetic route requiring ortho-benzylic C–H activation to access indoles; the unsubstituted phenyl analog is inert in this transformation.
- [1] Ito, Y.; Kobayashi, K.; Seko, N.; Saegusa, T. Indole Syntheses Utilizing o-Methylphenyl Isocyanides. Bulletin of the Chemical Society of Japan 2006. DOI: 10.1246/bcsj.57.73. View Source
